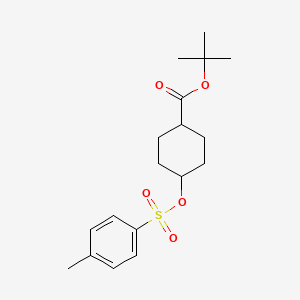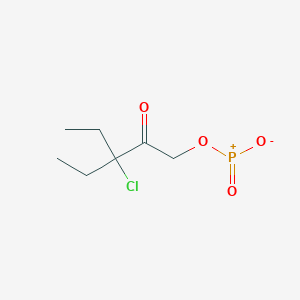
Diethyl-3-chloro-2-oxopropyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-3-chloro-2-oxopropyl phosphonate is a chemical compound with the molecular formula C7H14ClO4P and a molecular weight of 228.61 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-3-chloro-2-oxopropyl phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl-3-chloro-2-oxopropyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include diethyl-3-amino-2-oxopropyl phosphonate and diethyl-3-thio-2-oxopropyl phosphonate.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl-3-chloro-2-oxopropyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl-3-chloro-2-oxopropyl phosphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
Diethyl (3-chloro-2-oxopropyl)phosphonate: A closely related compound with similar properties and uses.
Uniqueness: Diethyl-3-chloro-2-oxopropyl phosphonate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations . This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C7H12ClO4P |
|---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
(3-chloro-3-ethyl-2-oxopentoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C7H12ClO4P/c1-3-7(8,4-2)6(9)5-12-13(10)11/h3-5H2,1-2H3 |
InChI Key |
ASKJZIBBDBDEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)CO[P+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


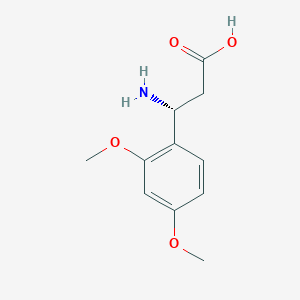
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)
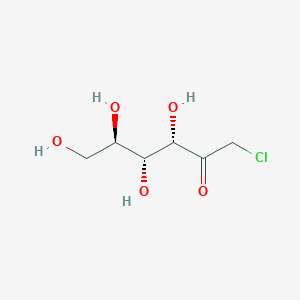
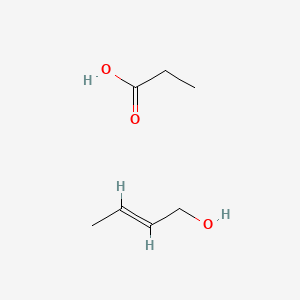
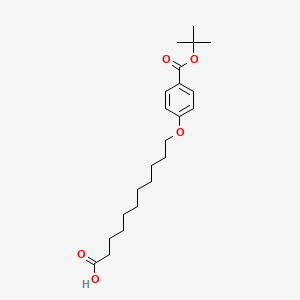
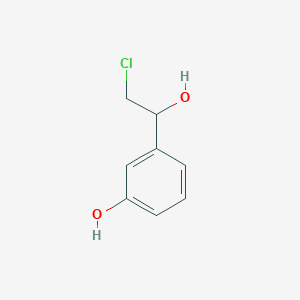
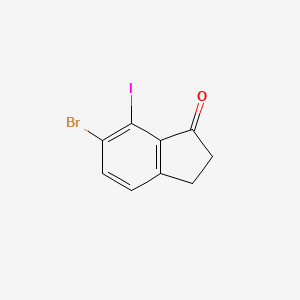
![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt](/img/structure/B12333293.png)
![1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B12333297.png)
![Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B12333300.png)
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333303.png)
